molecular formula C19H28N2O3 B14750988 Barbituric acid, 5-allyl-1,3-dicyclohexyl- CAS No. 743-43-1

Barbituric acid, 5-allyl-1,3-dicyclohexyl-

Cat. No.: B14750988
CAS No.: 743-43-1
M. Wt: 332.4 g/mol
InChI Key: VTHNOHNTKWFDGT-UHFFFAOYSA-N
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Description

Barbituric acid, 5-allyl-1,3-dicyclohexyl- is a derivative of barbituric acid, which is known for its role as a precursor to barbiturate drugs. This compound features an allyl group at the 5-position and two cyclohexyl groups at the 1 and 3 positions.

Preparation Methods

The synthesis of 5-allyl-1,3-dicyclohexylbarbituric acid typically involves the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of glacial acetic acid and acetic anhydride. The reaction is carried out under reflux conditions, followed by crystallization to obtain the product with high purity . Industrial production methods may involve similar steps but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

Barbituric acid derivatives, including 5-allyl-1,3-dicyclohexylbarbituric acid, undergo various chemical reactions such as:

Scientific Research Applications

Barbituric acid derivatives have been extensively studied for their applications in:

Mechanism of Action

The mechanism of action of barbituric acid derivatives typically involves their interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. These compounds enhance the inhibitory effects of GABA by increasing the duration of chloride ion channel opening, leading to a sedative effect .

Comparison with Similar Compounds

Barbituric acid, 5-allyl-1,3-dicyclohexyl- can be compared with other barbituric acid derivatives such as:

Each of these compounds has unique structural features and pharmacological properties, making them suitable for different applications.

Properties

CAS No.

743-43-1

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

1,3-dicyclohexyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H28N2O3/c1-2-9-16-17(22)20(14-10-5-3-6-11-14)19(24)21(18(16)23)15-12-7-4-8-13-15/h2,14-16H,1,3-13H2

InChI Key

VTHNOHNTKWFDGT-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3

Origin of Product

United States

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